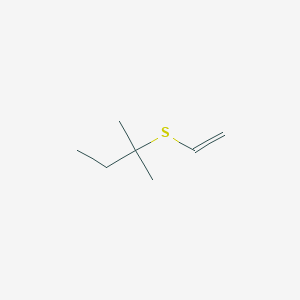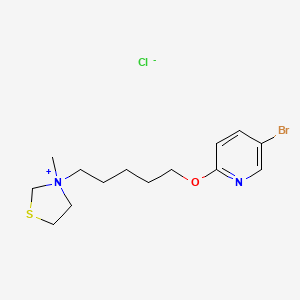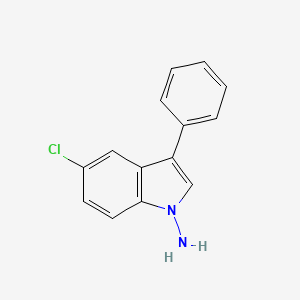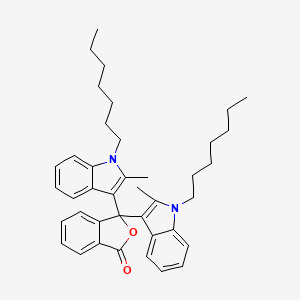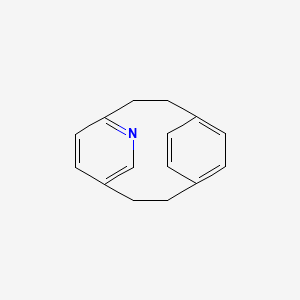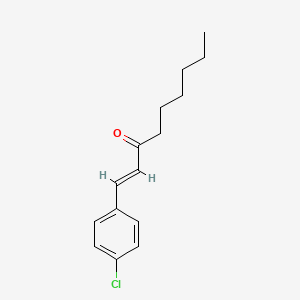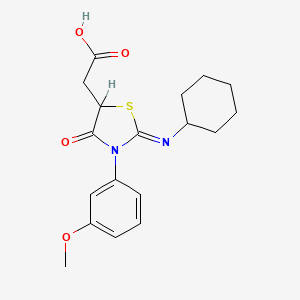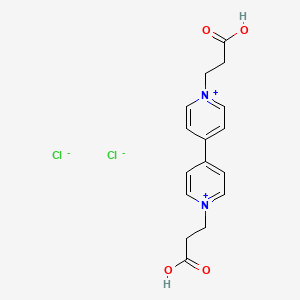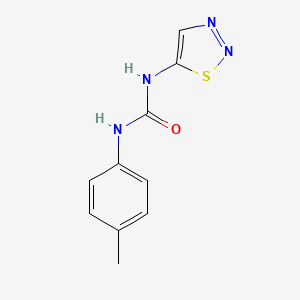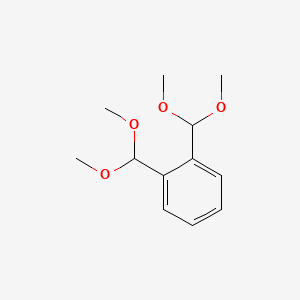
1,2-Bis(dimethoxymethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(dimethoxymethyl)benzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, where two hydrogen atoms are replaced by dimethoxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethoxymethyl)benzene can be synthesized through the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are typically used.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Methanol is commonly used as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,2-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of dimethoxybenzaldehyde or dimethoxybenzoic acid.
Reduction: Formation of dimethoxybenzene.
Substitution: Formation of halogenated derivatives such as bromodimethoxymethylbenzene.
科学研究应用
1,2-Bis(dimethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,2-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but lacks the dimethoxymethyl groups.
1,4-Bis(dimethoxymethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Bis(diphenylphosphino)benzene: Contains phosphine groups instead of dimethoxymethyl groups.
Uniqueness
1,2-Bis(dimethoxymethyl)benzene is unique due to the presence of two dimethoxymethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
37864-64-5 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
1,2-bis(dimethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-11(14-2)9-7-5-6-8-10(9)12(15-3)16-4/h5-8,11-12H,1-4H3 |
InChI 键 |
FNDWCHQNWWTVFA-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=CC=C1C(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


